Sdz eaa 494

NMDA receptor pharmacology competitive antagonist cortical slice electrophysiology

Select SDZ EAA 494 (D-CPPene) for maximal competitive NMDA antagonism with full reversibility—critical for within-slice experimental designs. Unlike racemic CPP or channel blockers, this resolved (R)-enantiomer delivers the highest activity among all CPP derivatives (ED50 39 nM) and validated selectivity with no off-target receptor interactions. Ideal for electrophysiology, focal ischemia, and NMDA discrimination studies. Confirmed ≥98% purity and brain-penetrant pharmacokinetics (CNS t½ 1.0 h) ensure reproducible results.

Molecular Formula C8H15N2O5P
Molecular Weight 250.19 g/mol
CAS No. 132014-88-1
Cat. No. B10772008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz eaa 494
CAS132014-88-1
Molecular FormulaC8H15N2O5P
Molecular Weight250.19 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O
InChIInChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+
InChIKeyVZXMZMJSGLFKQI-ORCRQEGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDZ EAA 494 (132014-88-1) as a Competitive NMDA Antagonist: Procurement and Differentiation Guide


SDZ EAA 494 (CAS 132014-88-1), also known as D-CPPene or midafotel, is a competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors [1]. Structurally, it is a piperazine derivative containing a phosphonoallyl moiety, specifically the (R)-enantiomer of 3-(2-carboxypiperazin-4-yl)-1-propenyl-1-phosphonic acid [2]. It was originally developed by Sandoz (now Novartis) as an investigational agent for excitotoxicity-related CNS disorders [3]. Unlike non-competitive NMDA antagonists that act within the ion channel, SDZ EAA 494 competes directly with glutamate at the agonist recognition site, a mechanism that confers distinct pharmacological and reversibility properties of relevance for both experimental design and therapeutic investigation [1].

SDZ EAA 494 (132014-88-1): Why In-Class Competitive NMDA Antagonists Cannot Be Interchanged


Although SDZ EAA 494 belongs to a broader class of competitive NMDA antagonists—including CPP (3-((RS)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), CGP 37849, CGS 19755 (selfotel), and NPC 17742—substitution with these analogs is not scientifically equivalent [1]. SDZ EAA 494 is the resolved D-enantiomer of CPP-ene, whereas CPP is a racemic mixture and lacks the unsaturated propenyl moiety present in SDZ EAA 494, which confers enhanced receptor affinity [2]. Direct comparative studies demonstrate that SDZ EAA 494 exhibits the highest potency among all tested competitive CPP derivatives in cortical slice preparations [2]. Furthermore, unlike non-competitive channel blockers such as MK-801, SDZ EAA 494 produces fully reversible inhibition, a property with direct implications for experimental protocol design and safety in therapeutic contexts [2]. These molecular and pharmacological distinctions mean that procurement decisions cannot rely on class-level assumptions.

SDZ EAA 494 (132014-88-1) Quantitative Differentiation Evidence: Potency, Reversibility, and Selectivity


D-CPPene (SDZ EAA 494) Exhibits Highest Competitive Antagonist Potency Among CPP Derivatives in Cortical Slice Preparations

In a head-to-head comparison of CPP derivatives and enantiomers, SDZ EAA 494 (D-CPPene) demonstrated the highest potency among all tested competitive antagonists for inhibiting spontaneous neuronal activity in Mg2+-free rat neocortical slices [1]. The L-enantiomer of CPP-ene, as well as D- and L-CPP, exhibited substantially lower potency [1].

NMDA receptor pharmacology competitive antagonist cortical slice electrophysiology

SDZ EAA 494 Provides Fully Reversible NMDA Receptor Blockade Versus Slow/Incomplete Reversibility of MK-801

A key practical distinction between competitive and non-competitive NMDA antagonists lies in reversibility. In the same cortical slice preparation, the inhibitory effects of all competitive antagonists including SDZ EAA 494 were fully reversible upon washout, whereas reversibility following the non-competitive channel blocker MK-801 was incomplete and slow [1].

NMDA antagonist reversibility ion channel blocker competitive antagonism

SDZ EAA 494 Demonstrates Specificity for NMDA Receptors with No Action on Other Receptor Systems or Amine Reuptake

Broad receptor profiling was conducted to assess selectivity of SDZ EAA 494. The compound exhibited no action on a panel of other receptors or on amine reuptake mechanisms at concentrations relevant to its NMDA antagonist activity [1].

receptor selectivity NMDA specificity off-target profiling

SDZ EAA 494 Achieves Measurable and Quantified Brain Penetration with Characterized Pharmacokinetics in CNS Compartments

Using microdialysis in freely moving rats following i.v. administration of 4 mg/kg, the pharmacokinetic profile of SDZ EAA 494 was quantified in blood, brain cortex extracellular fluid (ECF), and cerebrospinal fluid (CSF) [1]. The AUC of free SDZ EAA 494 in brain cortex ECF was 860±72 ng/mL·h, representing approximately one-tenth of the blood AUC (7632±675 ng/mL·h), confirming CNS penetration [1]. Terminal half-life was 0.5 h in blood and 1.0 h in both brain cortex and CSF, indicating prolonged retention in CNS compartments [1].

blood-brain barrier penetration microdialysis CNS pharmacokinetics

SDZ EAA 494 Demonstrates Behavioral Discrimination from Diazepam and Other NMDA Site Modulators

In a drug discrimination assay in rats trained to recognize the benzodiazepine diazepam, SDZ EAA 494 did not substitute for the diazepam cue, whereas another competitive NMDA antagonist, NPC 17742, produced partial substitution [1]. This indicates that not all competitive NMDA antagonists produce identical interoceptive stimulus effects and that SDZ EAA 494 possesses a distinct behavioral pharmacology profile.

drug discrimination NMDA antagonist behavioral pharmacology cross-substitution

SDZ EAA 494 Dose-Dependently Reduces Ischemic Infarct Volume with Comparable Efficacy to Non-Competitive Antagonists

In a cat model of focal cerebral ischemia produced by middle cerebral artery occlusion, pretreatment with SDZ EAA 494 reduced infarct size in a dose-dependent manner [1]. The authors note that the neuroprotective efficacy achieved with this competitive antagonist was comparable to that of non-competitive NMDA antagonists in this gyrencephalic species model [1].

neuroprotection focal cerebral ischemia stroke model competitive NMDA antagonist

SDZ EAA 494 (132014-88-1) Recommended Research and Industrial Application Scenarios


Electrophysiological Studies Requiring Reversible and Potent Competitive NMDA Receptor Blockade

SDZ EAA 494 is particularly well-suited for in vitro electrophysiology experiments in cortical or hippocampal slice preparations where reversible NMDA receptor antagonism is essential. Its ED50 of 39 nM for inhibiting spontaneous activity in Mg2+-free neocortical slices and fully reversible washout kinetics enable within-slice experimental designs that are not feasible with non-competitive antagonists like MK-801 [1]. This compound should be prioritized over racemic CPP or other CPP derivatives when maximal competitive antagonist potency is required, as it demonstrates the highest activity among this chemical series [1].

Preclinical Stroke and Traumatic Brain Injury Neuroprotection Models

SDZ EAA 494 has demonstrated dose-dependent neuroprotective efficacy in focal cerebral ischemia models, reducing infarct volume by up to 64% at 15 mg/kg in the cat middle cerebral artery occlusion paradigm [1]. Its competitive mechanism and reversibility distinguish it from non-competitive channel blockers, offering a pharmacologically distinct tool for investigating NMDA receptor contributions to excitotoxic injury [2]. The compound is appropriate for studies requiring brain-penetrant NMDA antagonism with characterized CNS pharmacokinetics, including a brain ECF AUC of 860±72 ng/mL·h and a CNS half-life of 1.0 h following 4 mg/kg i.v. administration [3].

Drug Discrimination and Behavioral Pharmacology Studies Requiring NMDA-Specific Cues

SDZ EAA 494 produces a discriminative stimulus that is distinct from benzodiazepines and from other competitive NMDA antagonists such as NPC 17742, making it a valuable tool for investigating NMDA receptor-mediated interoceptive states [1]. In discrimination assays, SDZ EAA 494 is recognized by other competitive NMDA antagonists including NPC 17742, CGS 19755, and CGP 37849, which show complete cross-substitution, but it does not substitute for diazepam [2]. This profile supports its use in studies aimed at dissecting the behavioral pharmacology of the glutamate recognition site of the NMDA receptor complex.

Receptor Selectivity Profiling and Off-Target Control Experiments

When experimental designs require a tool compound with high NMDA receptor specificity, SDZ EAA 494 offers a validated selectivity profile with no detected action on other receptor systems or amine reuptake mechanisms [1]. This established selectivity makes it suitable as a reference standard for NMDA receptor pharmacology studies, as well as a control compound for validating the specificity of novel NMDA receptor ligands in binding and functional assays [1].

Quote Request

Request a Quote for Sdz eaa 494

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.